Cyclopentadec-5-en-1-one
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Overview
Description
Cyclopentadec-5-en-1-one is an organic compound with the molecular formula C15H26O. It is a macrocyclic ketone, characterized by a 15-membered ring containing a single double bond and a ketone functional group. This compound is known for its musky odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentadec-5-en-1-one can be synthesized through various methods. One common approach involves the ring-closing metathesis of long-chain dienes. For example, starting from heptadec-1,16-dienone, the compound can be prepared using a ruthenium-catalyzed ring-closing alkene metathesis .
Industrial Production Methods: Industrial production of this compound often involves the oxidation of cyclohexadeca-1,9-diene. This process can be carried out in a single stage using nitrous oxide (N2O) as the oxidizing agent . The main product formed is cyclohexadec-8-en-1-one, along with various cyclopentadecenyl carbaldehydes as byproducts.
Chemical Reactions Analysis
Types of Reactions: Cyclopentadec-5-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Cyclopentadec-5-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other macrocyclic compounds and as a model compound in studies of ring-closing metathesis.
Biology: The compound’s musky odor makes it useful in studies of olfactory receptors and pheromone research.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs with musky odor profiles.
Industry: this compound is widely used in the fragrance industry as a key ingredient in perfumes and colognes.
Mechanism of Action
The mechanism by which cyclopentadec-5-en-1-one exerts its effects, particularly its musky odor, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that ultimately results in the perception of a musky scent . The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Comparison with Similar Compounds
Cyclopentadec-5-en-1-one can be compared with other macrocyclic ketones, such as:
Cyclohexadec-8-en-1-one: Another macrocyclic ketone with a similar structure but a different ring size and double bond position.
Muscone: A well-known macrocyclic ketone with a musky odor, used extensively in the fragrance industry.
Uniqueness: this compound is unique due to its specific ring size and the position of the double bond, which contribute to its distinct musky odor. Its synthesis and applications in various fields also highlight its versatility and importance in both scientific research and industrial applications.
Properties
CAS No. |
35720-58-2 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
cyclopentadec-5-en-1-one |
InChI |
InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h5,7H,1-4,6,8-14H2 |
InChI Key |
RSLTVQQROJUNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC=CCCCC(=O)CCCC1 |
Origin of Product |
United States |
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